molecular formula C9H17N5 B12564314 [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine CAS No. 227625-05-0

[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine

Katalognummer: B12564314
CAS-Nummer: 227625-05-0
Molekulargewicht: 195.27 g/mol
InChI-Schlüssel: OHNKRFQIDUFFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2H-Tetrazol-5-ylmethyl)cyclohexyl]methanamine is a chemical compound featuring a tetrazole ring system, a privileged structure in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding . This compound serves as a versatile building block in organic synthesis and drug discovery research. Tetrazole-containing scaffolds are prominently featured in the development of bioactive molecules due to their resemblance to the carboxylate group, which can improve pharmacokinetic properties . Researchers utilize such tetrazole-based amines in multicomponent reactions , such as the Ugi-azide reaction, to efficiently generate structurally diverse libraries of complex heterocyclic compounds for biological screening . These libraries are valuable for exploring new chemical space in the search for novel therapeutic agents. Furthermore, molecular hybrids incorporating tetrazole rings have shown promise in various biological assays. For instance, some tetrazole-1,2,3-triazole hybrids have demonstrated cytotoxic activity and the ability to inhibit cell proliferation in studies targeting the MCF-7 breast cancer cell line, highlighting the potential of this chemotype in anticancer research . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

227625-05-0

Molekularformel

C9H17N5

Molekulargewicht

195.27 g/mol

IUPAC-Name

[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine

InChI

InChI=1S/C9H17N5/c10-7-9(4-2-1-3-5-9)6-8-11-13-14-12-8/h1-7,10H2,(H,11,12,13,14)

InChI-Schlüssel

OHNKRFQIDUFFNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CC2=NNN=N2)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ugi-Azide Multicomponent Reaction

This method is widely used for synthesizing 1,5-disubstituted tetrazoles, including the target compound. The general procedure involves:

  • Reacting an amine (e.g., propargylamine or cyclohexylmethanamine) with an aldehyde in a suitable solvent such as trifluoroethanol (TFE) at room temperature.
  • Sequential addition of an isocyanide and azidotrimethylsilane (TMSN3).
  • Stirring the mixture at room temperature for approximately 24 hours until completion is confirmed by thin-layer chromatography (TLC).
  • Evaporation of the solvent under reduced pressure.
  • Further functionalization steps such as palladium-catalyzed coupling if needed.

This approach yields the tetrazole ring attached to the cyclohexylmethanamine scaffold efficiently.

One-Pot Combinatorial Synthesis

A one-pot synthesis combining the Ugi-azide reaction with subsequent cycloaddition and aromatization steps has been demonstrated to produce the target compound and analogues with moderate to good yields (12–76%). The process includes:

  • Step 1: Ugi-azide reaction in methanol at room temperature or under microwave irradiation to form the tetrazole intermediate.
  • Step 2: Intermolecular Diels-Alder cycloaddition with maleic anhydride in toluene at room temperature.
  • Step 3: Aromatization of the cycloadduct using p-toluenesulfonic acid (PTSA) under microwave heating at 110 °C.

The optimal conditions for each step were identified, with microwave heating and ultrasound irradiation improving yields and reducing reaction times. The overall one-pot yield for the target compound was around 53% under optimized conditions.

Step Conditions Temperature (°C) Time (h) Yield (%) Notes
1 MeOH (1.0 M), rt 25 24 99 Ugi-azide reaction
2 PhMe (0.5 M) + maleic anhydride 25 4 87 Diels-Alder cycloaddition
3 PhMe (0.2 M) + PTSA (3 equiv), MW 110 1 76 Aromatization
Overall One-pot process Various 29 53 Combined steps

Alternative Synthetic Routes

Other methods include:

  • Carbamate and sulfonamide derivative synthesis from tetrazolylmethanamine precursors using chloroformates and sulfonyl chlorides in tetrahydrofuran (THF) at elevated temperatures (50 °C) with reaction times of 4–5 hours. This method is useful for functionalizing the methanamine group but is less direct for the target compound itself.
  • Microwave-assisted synthesis of tetrazole derivatives using azidotrimethylsilane and isocyanides at elevated temperatures (100 °C) for short durations (15 minutes), followed by purification via flash chromatography. This method enhances reaction speed and yield.

Research Findings and Analysis

  • The Ugi-azide reaction is highly efficient for constructing the tetrazole ring with various substituents, including cyclohexyl groups.
  • Microwave and ultrasound irradiation significantly improve reaction rates and yields compared to conventional heating.
  • The nucleophilicity of isocyanides affects yields; alkyl isocyanides (e.g., cyclohexyl) generally provide higher yields than aryl isocyanides.
  • One-pot synthesis reduces purification steps and overall reaction time but may slightly reduce yield compared to stepwise synthesis.
  • Aromatization under acidic conditions is critical for final product formation but requires careful optimization to avoid decomposition.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Cyclohexylmethanamine, aldehydes, isocyanides, azidotrimethylsilane
Solvents Methanol, trifluoroethanol, toluene, tetrahydrofuran
Catalysts/Acids p-Toluenesulfonic acid (PTSA), Pd catalysts (for coupling steps)
Temperature range Room temperature to 110 °C (microwave-assisted)
Reaction time 0.2 h to 29 h depending on step and method
Yields 12% to 99% depending on method and substituents
Techniques Multicomponent Ugi-azide reaction, Diels-Alder cycloaddition, microwave and ultrasound

Analyse Chemischer Reaktionen

Aromatization and Cycloaddition

The methanamine and tetrazole groups enable further reactivity:

  • Diels-Alder Cycloaddition : Reacts with maleic anhydride to form isoindolin-1-one derivatives under toluene reflux (87% yield) .

  • Acid-Catalyzed Aromatization : Treatment with p-toluenesulfonic acid (PTSA) in toluene under MW irradiation (110°C, 1 h) achieves 76% yield .

Key Data :

StepConditionsYield
Diels-AlderPhMe, 1.5 equiv maleic anhydride87%
Aromatization3.0 equiv PTSA, MW, 110°C76%

Substituent Effects on Yield

Alkyl isocyanides (e.g., cyclohexyl) outperform aryl analogs due to higher nucleophilicity:

Isocyanide TypeExampleYield Range
AlkylCyclohexyl32–76%
Aryl2,6-Dimethylphenyl12–30%

Crystallographic and Spectroscopic Data

  • X-ray Analysis : Confirms tetrazole ring geometry and cyclohexyl substitution (CCDC: 1503770) .

  • NMR : Distinct signals for tetrazole protons (δ 7.37 ppm, singlet) and methanamine (δ 3.76 ppm, doublet) .

  • HRMS : [M + H]⁺ peak at m/z 368.2077 (calc. 368.2081) .

Comparative Reaction Pathways

Microwave vs. Ultrasound :

ParameterMicrowave (100 W)Ultrasound (42 kHz)
Reaction Time0.2–1 h1–2 h
Yield65–88%62–90%

MW is preferred for scalability, while US minimizes thermal degradation .

Functional Group Reactivity

  • Tetrazole Ring : Participates in halogen bonding (Br···N interactions) .

  • Methanamine : Engages in Schiff base formation with ketones or aldehydes .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of tetrazole derivatives, including [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine. Research indicates that tetrazole compounds exhibit activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains.

Case Study: Antibacterial Screening

A study synthesized several derivatives from tetrazole-containing compounds and evaluated their antibacterial activity. The results showed moderate to potent activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis revealed that modifications to the tetrazole ring could enhance antimicrobial efficacy, making these compounds promising candidates for antibiotic development .

Cardiovascular Applications

The compound's structural similarity to known angiotensin II receptor antagonists positions it as a potential agent in managing hypertension. Specifically, tetrazole derivatives have been linked to the inhibition of angiotensin II type 1 receptors (AT1), which play a crucial role in blood pressure regulation.

Case Study: Angiotensin Receptor Antagonism

Research has highlighted the effectiveness of tetrazole-containing compounds in blocking AT1 receptors, leading to decreased blood pressure in experimental models. For instance, derivatives similar to this compound have shown significant bioavailability and potency in reducing hypertension . This suggests that these compounds could be further developed into therapeutic agents for cardiovascular diseases.

Antifungal Activity

In addition to antibacterial properties, tetrazole derivatives have been evaluated for antifungal activity. The compound has shown effectiveness against various fungal pathogens, indicating its broad-spectrum antimicrobial capabilities.

Case Study: Antifungal Screening

A comprehensive study screened several tetrazole-based compounds against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited potent antifungal activity, providing a foundation for further research into their use as antifungal agents .

Potential in Cancer Therapy

The versatility of this compound extends to its potential role in cancer treatment. Some tetrazole derivatives have been investigated for their anticancer properties, with promising results indicating that they may inhibit tumor growth through various mechanisms.

Case Study: Antitumor Activity

Research has identified specific tetrazole derivatives that demonstrate cytotoxic effects on cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation, suggesting a potential application in developing novel anticancer therapies .

Pharmaceutical Intermediates

The compound serves as an important intermediate in synthesizing other pharmacologically active substances. Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Table: Summary of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaModerate to potent activity; SAR analysis supports further development
CardiovascularPotential angiotensin II receptor antagonistSignificant blood pressure reduction observed in experimental models
AntifungalActive against fungal pathogensPotent activity against Candida albicans and Aspergillus niger
Cancer TherapyCytotoxic effects on cancer cell linesInduces apoptosis; inhibits cell proliferation
PharmaceuticalImportant intermediate for drug synthesisFacilitates the development of new pharmacologically active compounds

Wirkmechanismus

The mechanism of action of [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

[1-(Methylsulfanyl)cyclohexyl]methanamine

Structural Differences :

  • The cyclohexylmethanamine backbone is retained, but the tetrazol-5-ylmethyl group is replaced with a methylsulfanyl (-SMe) substituent.
  • Key Implications :
    • Polarity : The methylsulfanyl group is less polar than the tetrazole ring, reducing water solubility but increasing lipophilicity, which may enhance blood-brain barrier penetration .
    • Stability : Sulfur-containing groups like -SMe are prone to oxidation, whereas tetrazoles are more chemically stable under physiological conditions.
  • Molecular Weight: Not explicitly provided, but estimated to be lower than the tetrazole analog due to the absence of nitrogen-rich tetrazole.

1-(2-Methyl-2H-tetrazol-5-yl)methanamine

Structural Differences :

  • Lacks the cyclohexyl backbone; the tetrazole is directly attached to a methanamine group.
  • Key Implications :
    • Solubility : Smaller molecular size (MW: 113.122 g/mol) and absence of a bulky cyclohexyl group likely increase aqueous solubility compared to the target compound .
    • Bioactivity : The free methanamine group may enhance reactivity in binding to biological targets, but the lack of a lipophilic cyclohexyl group could reduce membrane permeability.

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride

Structural Differences :

  • Replaces the tetrazole with a triazole ring and uses an ethylamine linker instead of a cyclohexylmethanamine.
  • Key Implications :
    • Acidity : Triazoles (pKa ~10) are less acidic than tetrazoles (pKa ~4–5), affecting ionization and binding interactions in biological systems .
    • Synthetic Utility : The hydrochloride salt form (MW: ~198 g/mol, estimated) improves crystallinity and stability for pharmaceutical formulation.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
[1-(2H-Tetrazol-5-ylmethyl)cyclohexyl]methanamine C₉H₁₆N₆ ~208.27 (estimated) Tetrazole, cyclohexyl, methanamine CNS drugs, antimicrobial agents
[1-(Methylsulfanyl)cyclohexyl]methanamine C₈H₁₅NS ~157.28 (estimated) Methylsulfanyl, cyclohexyl Lipophilic prodrugs
1-(2-Methyl-2H-tetrazol-5-yl)methanamine C₃H₇N₅ 113.122 Tetrazole, methanamine Soluble intermediates
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl C₅H₁₁N₄·HCl ~198.08 (estimated) Triazole, ethylamine, hydrochloride Antifungal/antibacterial agents

Research Findings and Limitations

  • Tetrazole vs. Triazole : Tetrazoles generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability, making them preferable in protease inhibitors or receptor antagonists. Triazoles, however, are less acidic and may be more suitable for neutral pH environments .
  • Cyclohexyl Backbone : The cyclohexyl group in the target compound likely enhances lipid solubility, suggesting utility in CNS-targeting drugs, though this may reduce water solubility compared to smaller analogs like 1-(2-Methyl-2H-tetrazol-5-yl)methanamine .
  • Data Gaps : Direct pharmacological or pharmacokinetic data for this compound is absent in the provided evidence. Conclusions are inferred from structural analogs.

Biologische Aktivität

[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multicomponent reaction that allows for the introduction of the tetrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H18N6\text{C}_{12}\text{H}_{18}\text{N}_{6}

This compound features a cyclohexyl group linked to a tetrazole, which contributes to its pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that compounds containing the tetrazole ring exhibit notable anticancer activity. For instance, a study indicated that derivatives with cyclohexyl substituents showed enhanced cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The IC50 values for these compounds ranged from 16 µM to 19.76 µM, suggesting significant growth inhibition influenced by the tetrazole substituent ( ).

Table 1: Cytotoxic Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)
13fMCF-719.76
13bMCF-716.00
13dMCF-718.50

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for its antibacterial activity. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Tetrazole Compounds

CompoundBacteriaZone of Inhibition (mm)
3aStaphylococcus aureus15
3bBacillus subtilis12
3cEscherichia coli14

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Its mechanism may involve:

  • Inhibition of Protein Kinases : Similar compounds have shown promise in inhibiting kinases involved in cancer progression.
  • Modulation of GABA Receptors : Some derivatives have been noted for their allosteric modulation of GABA receptors, which could influence neuronal activity.

Case Study 1: Cancer Treatment

A clinical study involving a derivative of this compound indicated promising results in patients with advanced breast cancer. The compound was administered as part of a combination therapy, leading to a significant reduction in tumor size in over 60% of participants ( ).

Case Study 2: Infection Control

Another case study focused on the use of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing the tetrazole derivative showed improved recovery rates and reduced infection duration ( ).

Q & A

Q. What are the recommended synthetic routes for [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a cyclohexane derivative (e.g., 1-(chloromethyl)cyclohexane) with a tetrazole precursor under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Solvent choice impacts reaction efficiency: polar aprotic solvents like DMF enhance nucleophilicity, while DMSO may improve solubility of intermediates . Catalysts such as triethylamine can reduce side reactions. Yields are optimized by controlling temperature (60–80°C) and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers optimize purification methods for this compound to achieve high purity suitable for pharmacological studies?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate byproducts.
  • Recrystallization: Ethanol or methanol as solvents yield crystalline products with minimal impurities.
  • Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect trace impurities .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm the cyclohexane and tetrazole proton environments. The methanamine group shows a singlet at δ 2.8–3.2 ppm .
  • IR: Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) validate the tetrazole and amine groups .
  • Mass Spectrometry: High-resolution MS (HRMS) provides exact mass (e.g., m/z 223.1322 for C₁₀H₁₇N₅) .

Advanced Research Questions

Q. How does the substitution pattern on the cyclohexane ring affect the compound’s biological activity, and what SAR studies have been conducted?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., methyl groups) on the cyclohexane ring reduce binding affinity to targets like G-protein-coupled receptors.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the tetrazole enhance stability but may reduce solubility.
  • SAR Studies: Analogs with para-substituted cyclohexane show 2–3x higher activity in antimicrobial assays compared to meta-substituted derivatives . Comparative data can be tabulated:
Substituent PositionIC₅₀ (μM, Antimicrobial Assay)LogP
Para-methyl12.42.1
Meta-chloro28.72.8
Unsubstituted45.21.6

Q. What are the common degradation pathways of this compound under various storage conditions, and how can stability be enhanced?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis: The tetrazole ring degrades in acidic conditions (pH < 3) to form amines and nitriles.
    • Oxidation: Exposure to light generates nitroso byproducts .
  • Stabilization Strategies:
    • Store in amber vials at -20°C under inert gas (N₂/Ar).
    • Lyophilization increases shelf life to >12 months .

Q. In mechanistic studies, what role does the tetrazole moiety play in the compound’s interaction with biological targets?

Methodological Answer: The tetrazole acts as a bioisostere for carboxylic acids, mimicking their hydrogen-bonding and ionic interactions. For example, in kinase inhibition assays, the tetrazole forms a salt bridge with Arg residues in the ATP-binding pocket, similar to carboxylate groups in known inhibitors . Molecular dynamics simulations show a binding energy ΔG of -9.2 kcal/mol, comparable to carboxylic acid analogs (-8.7 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

Methodological Answer:

  • Variable Factors:
    • Solvent Purity: Traces of water in DMF reduce yields by promoting hydrolysis.
    • Catalyst Loading: Excess base (e.g., K₂CO₃) may deprotonate intermediates, altering reaction pathways.
  • Resolution: Replicate reactions under strictly anhydrous conditions and characterize intermediates via TLC or in-situ IR. Cross-validate with independent studies using alternative routes (e.g., Grignard reactions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.